Cas no 12037-63-7 (tantalum phosphide)

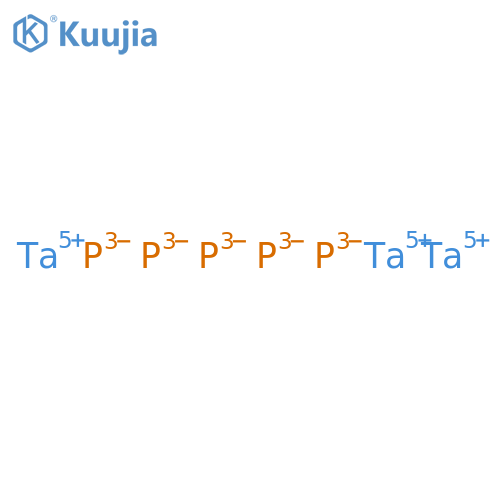

tantalum phosphide structure

tantalum phosphide 化学的及び物理的性質

名前と識別子

-

- tantalum phosphide

- phosphanylidynetantalum

- Tantalum phosphide (TaP)

- 12037-63-7

- EINECS 234-860-5

- MFCD00054076

- tantaliophosphane

- DTXCID201436955

- DTXSID101014253

-

- MDL: MFCD00054076

- インチ: InChI=1S/H3P.Ta/h1H3;

- InChIKey: BARIWOLJBLUGRR-UHFFFAOYSA-N

- ほほえんだ: P.[Ta]

計算された属性

- せいみつぶんしりょう: 210.9208

- どういたいしつりょう: 211.921758

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 2

- 回転可能化学結合数: 0

- 複雑さ: 10

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 灰色黒色、六方晶(密度10.9 g/cm 3)、正方晶

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- PSA: 0

- LogP: 0.32580

- じょうきあつ: No data available

- ようかいせい: 未確定

tantalum phosphide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Ambient temperatures.

- TSCA:Yes

tantalum phosphide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-280108-1 g |

Tantalum phosphide, |

12037-63-7 | ≥99% | 1g |

¥632.00 | 2023-07-10 | |

| Aaron | AR003V6I-1g |

Tantalum phosphide |

12037-63-7 | 99% | 1g |

$97.00 | 2025-02-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-280108-1g |

Tantalum phosphide, |

12037-63-7 | ≥99% | 1g |

¥632.00 | 2023-09-05 | |

| 1PlusChem | 1P003UY6-1g |

TANTALUM PHOSPHIDE |

12037-63-7 | ≥99% | 1g |

$104.00 | 2023-12-26 | |

| A2B Chem LLC | AB79278-1g |

TANTALUM PHOSPHIDE |

12037-63-7 | ≥99% | 1g |

$129.00 | 2024-04-20 |

tantalum phosphide 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

12037-63-7 (tantalum phosphide) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量